N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride
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Overview
Description
N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrobenzyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with nitrobenzyl halides under controlled conditions. The process may include the following steps:
Formation of the Intermediate: Piperidine is reacted with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-(2-nitrobenzyl)piperidine.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrobenzyl group is replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: N-(2-Aminobenzyl)piperidine-4-amine dihydrochloride.
Substitution: Derivatives with different functional groups replacing the nitrobenzyl group.
Oxidation: Piperidine N-oxides.
Scientific Research Applications
N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminobenzyl)piperidine-4-amine dihydrochloride: A reduced form of the compound with an amine group instead of a nitro group.
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride: A positional isomer with the nitro group at the 4-position of the benzyl ring.
N-(2-Nitrobenzyl)piperidine-4-carboxamide: A derivative with a carboxamide group instead of an amine group.
Uniqueness
N-(2-Nitrobenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of both a nitrobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMALDDAQVONTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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